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Compound of Interest

Compound Name: 4-(3-Piperidylmethyl)pyridine
CAS No.: 1337356-78-1
Cat. No.: B1406193

Get Quote

Introduction & Strategic Significance

The 4-(3-Piperidylmethyl)pyridine moiety serves as a versatile "linker scaffold" in medicinal

chemistry.[1][2] Its unique geometry provides a semi-rigid separation between the aromatic

pyridine (hydrogen bond acceptor/tt-stacking unit) and the secondary amine of the piperidine

(cationic center/hydrogen bond donor).[2]

Key Therapeutic Applications:

GPCR Modulators: The scaffold mimics the ethylamine bridge found in histamine and
neurotransmitters, optimized for binding pockets in H1/H4 receptors and CCR5/CCR2
antagonists.[2]

Kinase Inhibitors: Used to position solubilizing amine groups into the solvent-exposed
regions of ATP-binding pockets (e.g., Syk, JAK inhibitors).

Dual-Pharmacophores: Acts as a connector in bivalent ligands, linking two distinct binding
motifs.[2]
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Chemical Profile & Retrosynthetic Logic[1][2]

Property Specification

IUPAC Name 4-(Piperidin-3-ylmethyl)pyridine

CAS Number 1337356-78-1

Molecular Formula Ci1HieN2

Molecular Weight 176.26 g/mol

pKa (Calc) ~9.8 (Piperidine NH), ~5.2 (Pyridine N)

Soluble in MeOH, DCM, dilute aqueous acid.[1]

Solubility Be

Retrosynthetic Analysis

The most robust route to this scaffold avoids the instability of metallated piperidines by utilizing
the acidity of the 4-picoline methyl group.[2]
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Figure 1: Retrosynthetic disconnection relying on the lateral lithiation of 4-picoline.[1][2]

Protocol A: Synthesis of the Intermediate

Objective: Preparation of 4-(3-Piperidylmethyl)pyridine dihydrochloride from commodity

chemicals.

Phase 1: Lithiation and Coupling

Mechanism: Lateral lithiation of 4-picoline at -78°C generates a nucleophilic species that

attacks the ketone of N-Boc-3-piperidone.[1][2]

Reagents:

e 4-Picoline (1.0 equiv)[1][2]
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e Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/Heptane)[2]
e N-Boc-3-piperidone (1.0 equiv)[1][2]

e Anhydrous THF (10 vol)

Step-by-Step Protocol:

e Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet,
temperature probe, and addition funnel. Charge with anhydrous THF.

o Deprotonation: Cool THF to -78°C (dry ice/acetone). Add LDA solution dropwise over 20 min.

e Addition 1: Add 4-Picoline dropwise, maintaining internal temperature < -70°C. The solution
will turn deep red/orange (formation of picolyl anion). Stir for 45 min at -78°C.

o Addition 2: Dissolve N-Boc-3-piperidone in minimal THF. Add dropwise to the picolyl anion
solution over 30 min.

e Quench: Stir for 2 hours at -78°C, then allow to warm to 0°C. Quench with saturated NH4Cl
solution.

o Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na=SOa, and
concentrate to yield the crude tertiary alcohol.[2]

Phase 2: Dehydration & Hydrogenation

Mechanism: Acid-catalyzed dehydration yields the endocyclic/exocyclic alkene mixture, which
is reduced to the saturated linker.[2]

Reagents:

e Thionyl Chloride (SOCI2) or H2SO4/AcOH[1][2]
e Pd/C (10% wt loading)[1][2]

e Hydrogen gas (balloon or Parr shaker)[1][2]

Step-by-Step Protocol:
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o Dehydration: Dissolve crude alcohol in DCM/Pyridine (10:1). Cool to 0°C. Add SOCIz (1.5
equiv) dropwise.[2] Stir at reflux for 2 hours.

o Note: This step may also cleave the Boc group depending on conditions.[2] If Boc is lost,
re-protect or proceed to hydrogenation as free amine salt.[2]

o Workup: Quench with ice water. Basify with NaOH (1M) to pH 10. Extract with DCM.[2]

e Hydrogenation: Dissolve the alkene intermediate in MeOH. Add 10% Pd/C (5 wt% of
substrate).[2]

e Reduction: Hydrogenate at 40 psi (3 bar) for 12 hours. Monitor by LC-MS for disappearance
of alkene.

« |solation: Filter catalyst through Celite. Concentrate filtrate.[2][4]

o Salt Formation: Dissolve residue in Et20. Add 4M HCI in dioxane dropwise. Filter the white
precipitate.[2][4]

o Yield: ~65-75% overall.[1][2][5]

o Purity: >98% (HPLC).

Protocol B: Utilization in APl Synthesis (Model
Workflow)

Scenario: Coupling the intermediate to a Biaryl Chloride via Buchwald-Hartwig Amination to
synthesize a putative H4 Antagonist.
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Figure 2: Workflow for coupling 4-(3-Piperidylmethyl)pyridine to an aryl halide.

Reagents:
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4-(3-Piperidylmethyl)pyridine (HCI salt neutralized to free base)[1][2]

Aryl Chloride (e.g., 4-chlorobiphenyl)[1][2]

Pd:(dba)s (2 mol%)[1][2]

XPhos (4 mol%)[1][2]

NaOtBu (1.5 equiv)[1][2]

Toluene (degassed)[1][2]

Protocol:

Free Basing: Partition the HCI salt between DCM and 1N NaOH. Separate organics, dry, and
concentrate to obtain the free amine oil.[2]

o Catalyst Prep: In a glovebox or under Argon, mix Pdz(dba)s and XPhos in Toluene. Stir 10
min to generate the active catalyst species.[2]

o Reaction: Add the Aryl Chloride, the Piperidine intermediate, and NaOtBu to the reaction
vessel. Add the catalyst solution.

e Heating: Seal and heat to 100°C for 16 hours.

« Purification: Filter through a silica plug. Purify via Flash Chromatography (DCM:MeOH:NHs
gradient).

Analytical Control & Troubleshooting
Key Analytical Parameters (HPLC)
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Parameter Condition

C18 Reverse Phase (e.g., Agilent Zorbax

Column
Eclipse Plus), 3.5 um
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 min
Detection UV @ 254 nm (Pyridine absorption)

Expert Troubleshooting Notes

Impurity A (Pyridine N-oxide): If the intermediate is exposed to air/light for prolonged periods,
N-oxidation may occur.[2] Fix: Store under Argon at -20°C.

Impurity B (Incomplete Reduction): The alkene intermediate from Phase 2 is often a mixture
of isomers (endo/exo).[2] Ensure hydrogenation runs to completion; the alkene is easily
visible by NMR (olefinic protons @ 5.5-6.5 ppm).[2]

Regioselectivity: The lithiation of 4-picoline is highly specific to the methyl group.[2] However,
ensure temperature stays < -70°C to prevent ring lithiation.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 5. researchgate.net [researchgate.net]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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